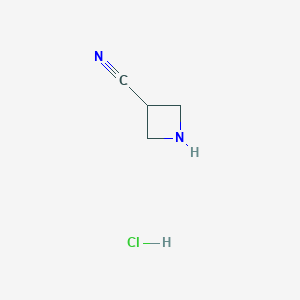

Azetidine-3-carbonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azetidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c5-1-4-2-6-3-4;/h4,6H,2-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZQSPDYIKSJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662566 | |

| Record name | Azetidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345954-83-8 | |

| Record name | Azetidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to Azetidine-3-carbonitrile Hydrochloride: Properties, Synthesis, and Application

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both unique three-dimensional structure and desirable physicochemical properties is relentless. Small, strained ring systems have emerged as powerful tools in this endeavor. Among these, the azetidine scaffold, a four-membered saturated nitrogen heterocycle, occupies a strategic niche. It offers a conformationally restricted framework that is significantly more stable than its aziridine counterpart, yet possesses sufficient ring strain to enable unique chemical transformations.[1][2] This constrained geometry is invaluable for orienting substituents into precise vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

This guide focuses on a particularly valuable derivative: This compound (CAS 345954-83-8) . The incorporation of a nitrile group at the 3-position introduces a versatile chemical handle, capable of being transformed into amines, amides, carboxylic acids, or tetrazoles, thus serving as a critical linchpin for library diversification. The hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in polar solvents, making it a more tractable and user-friendly reagent for research and development professionals.[3] As a Senior Application Scientist, this document aims to provide not just data, but a field-proven perspective on the core properties, safe handling, synthesis, and synthetic utility of this important building block.

Section 1: Core Chemical Identity & Properties

This compound is a synthetically versatile building block characterized by the presence of a strained four-membered ring and a reactive nitrile functional group.[3] Its identity is well-defined by its structural and molecular identifiers.

| Property | Value | Source(s) |

| CAS Number | 345954-83-8 | [4][5] |

| Molecular Formula | C₄H₇ClN₂ | [5] |

| Molecular Weight | 118.56 g/mol | [6] |

| Appearance | Off-white to yellow solid | [6][7] |

| Synonyms | 3-Cyanoazetidine HCl, 3-Azetidinecarbonitrile monohydrochloride | [3][6] |

| SMILES | C1C(CN1)C#N.Cl | [5] |

| InChI Key | MJZQSPDYIKSJCN-UHFFFAOYSA-N | [8] |

Section 2: Physicochemical & Spectroscopic Profile

Understanding the physical and spectral properties of a reagent is fundamental to its successful application in synthesis, enabling informed decisions on reaction conditions, purification, and storage.

Physicochemical Data

The hydrochloride salt form dictates many of the compound's bulk properties, particularly solubility and stability.

| Property | Value / Observation | Rationale & Scientific Insight | Source(s) |

| Melting Point | Varies with purity | As with many hydrochloride salts, melting is often accompanied by decomposition. The exact temperature is highly sensitive to residual solvent and impurities. | [9] |

| Boiling Point | ~227.7°C at 760 mmHg (Calculated) | This is a calculated value, likely for the free base. Thermal instability of the salt form makes experimental determination at atmospheric pressure impractical. | [7] |

| Solubility | Soluble in water and some polar solvents (e.g., Methanol, DMSO). | The ionic nature of the hydrochloride salt significantly increases its polarity compared to the free base, favoring dissolution in polar protic and aprotic solvents. This is a key advantage for its use in various reaction media. | [3][9] |

| Stability | Stable under recommended storage conditions. | The protonated nitrogen of the hydrochloride is less nucleophilic and less prone to oxidation than the free base, conferring greater shelf-life. However, it is hygroscopic and should be protected from moisture. | [7][9] |

Spectroscopic Characteristics

While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the confident prediction of key spectroscopic signatures. These expectations are critical for reaction monitoring (e.g., via TLC or LC-MS) and for the characterization of its derivatives.

-

¹H NMR (Proton NMR): The spectrum is expected to be complex due to the constrained ring and potential for proton-proton coupling. In a solvent like DMSO-d₆, one would anticipate:

-

A broad signal for the two N-H protons (amine hydrochloride) at high chemical shift (>9 ppm).

-

A multiplet for the C3 methine proton (CH-CN), likely deshielded by the adjacent electron-withdrawing nitrile group.

-

Two distinct multiplets for the diastereotopic C2 and C4 methylene protons (CH₂), each integrating to 2H. The coupling patterns will reflect their geminal and vicinal relationships within the rigid ring.

-

-

¹³C NMR (Carbon NMR): Key signals would include:

-

A signal for the nitrile carbon (C≡N) around 118-122 ppm.

-

A signal for the C3 methine carbon, shifted downfield due to the nitrile.

-

Signals for the C2 and C4 methylene carbons, which would be equivalent if the nitrogen lone pair inversion were fast on the NMR timescale, but may be distinct in the hydrochloride form.

-

-

IR (Infrared) Spectroscopy: The most diagnostic peak is the nitrile stretch.

-

A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ , which is characteristic of a saturated alkyl nitrile.[10]

-

A broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretch of an amine salt.

-

C-H stretching bands just below 3000 cm⁻¹.

-

Section 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a potent chemical that must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Statement | Class | Precautionary Action | Source(s) |

| H301/H302: Toxic/Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth. | [8] |

| H315: Causes skin irritation | Skin Corrosion/Irritation | Wash skin thoroughly after handling. Wear protective gloves. | [8] |

| H319: Causes serious eye irritation | Serious Eye Damage/Irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| H332/H335: Harmful if inhaled / May cause respiratory irritation | Acute Toxicity, Inhalation / STOT SE 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [8] |

| H411: Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment | Avoid release to the environment. Collect spillage. | [No Source] |

Laboratory Best Practices

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, nitrile gloves (check for breakthrough time), and chemical safety goggles or a face shield.

-

Storage: The compound should be stored in a tightly sealed container in a freezer, preferably under an inert atmosphere (e.g., argon or nitrogen), at temperatures of -20°C.[6][8] This mitigates degradation from moisture and atmospheric contaminants.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, it must not be discharged into drains.

Section 4: Synthesis & Reactivity Overview

Plausible Synthetic Routes

Caption: Plausible synthetic workflow for Azetidine-3-carbonitrile HCl.

Causality in the Synthetic Design:

-

Protecting Group Strategy: The use of a protecting group like benzylamine is crucial. It directs the initial ring-opening and prevents self-condensation. The benzyl group is chosen for its stability during subsequent steps and its facile removal via catalytic hydrogenation in the final step.[12]

-

Intramolecular Cyclization: The formation of the strained four-membered ring is the key step. It is driven by an intramolecular SN2 reaction, where a strong base (like NaH) deprotonates the hydroxyl group, which then displaces the chloride on the same molecule.[12]

-

Nitrile Introduction: Conversion of the 3-hydroxy group to a nitrile is non-trivial. A two-step process via oxidation to the ketone followed by treatment with TosMIC (tosylmethyl isocyanide) is a reliable method for converting ketones to nitriles.

Core Reactivity

The synthetic value of this compound stems from two key reactive sites:

-

The Secondary Amine (N-H): This is the most common site for functionalization. As a hydrochloride salt, the amine is protonated and non-nucleophilic. It must first be neutralized with a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) to liberate the free secondary amine, which can then undergo a wide range of reactions:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.[13][14]

-

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

-

N-Arylation: Transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Chan-Lam) with aryl halides or arylboronic acids.[13]

-

-

The Nitrile Group (-C≡N): This group is a versatile precursor to other functionalities through:

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide.

-

Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

-

Section 5: Detailed Experimental Protocols

The following protocols are presented as self-validating systems. The causality for key reagent choices and procedural steps is explained to ensure reproducibility and understanding.

Protocol 1: N-Alkylation via Reductive Amination

This protocol demonstrates the use of this compound as a scaffold for building molecular complexity. Reductive amination is chosen over direct alkylation with halides because it avoids the common side reaction of over-alkylation (formation of a quaternary ammonium salt) and proceeds under mild conditions.[15]

Objective: To synthesize 1-(phenylmethyl)-azetidine-3-carbonitrile from this compound and benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM), anhydrous (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Caption: Experimental workflow for N-alkylation via reductive amination.

Step-by-Step Methodology:

-

Amine Neutralization: To a round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.18 g, 10 mmol) and anhydrous DCM (50 mL). Stir to form a suspension. Add triethylamine (1.53 mL, 11 mmol) dropwise.

-

Expertise & Causality: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloride, liberating the free secondary amine in situ. Using a slight excess ensures complete neutralization. Anhydrous conditions are critical as the intermediate iminium ion and the reducing agent are sensitive to water.

-

-

Iminium Formation: To the resulting mixture, add benzaldehyde (1.07 mL, 10.5 mmol). Stir at room temperature for 30 minutes.

-

Expertise & Causality: The free amine condenses with the aldehyde to form an intermediate iminium ion. This electrophilic species is the substrate for the subsequent reduction.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

-

Expertise & Causality: STAB is a mild and selective reducing agent. It is chosen because it will reduce the iminium ion much faster than it reduces the starting aldehyde, preventing the formation of benzyl alcohol as a side product. Its handling in air is also more convenient than other hydrides like sodium cyanoborohydride.[15]

-

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel.

-

Expertise & Causality: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess STAB.

-

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Expertise & Causality: The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block for modern chemical synthesis. Its hydrochloride salt form provides enhanced stability and handling characteristics, while the strained azetidine ring and versatile nitrile group offer a dual platform for rapid molecular diversification. By understanding its core properties, safety requirements, and reactivity profile, researchers in drug discovery and development can leverage this powerful scaffold to construct novel, conformationally defined molecules with the potential for significant biological activity.

References

- 1. Azetidine(503-29-7) 13C NMR spectrum [chemicalbook.com]

- 2. 345954-83-8|this compound| Ambeed [ambeed.com]

- 3. CAS 345954-83-8: this compound [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C4H7ClN2 | CID 45072465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 345954-83-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rvrlabs.com [rvrlabs.com]

- 8. Azetidine-3-carbonitrile HCl | 345954-83-8 [sigmaaldrich.com]

- 9. Azetidine-3-Carbonitrile HCl Supplier China | Properties, Uses & Safety | Buy High Quality API Intermediates [nj-finechem.com]

- 10. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Azetidine-3-carbonitrile Hydrochloride: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry

This guide provides a detailed technical overview of Azetidine-3-carbonitrile hydrochloride (CAS: 345954-83-8), a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, and its strategic importance in the synthesis of novel therapeutics, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, there is a continuous demand for molecular scaffolds that offer a departure from flat, aromatic systems towards more three-dimensional structures. The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold" for several compelling reasons. Its inherent ring strain and non-planar conformation provide a rigid framework, which can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1]

This compound serves as a key derivative, incorporating a reactive nitrile handle onto this valuable core. The hydrochloride salt form enhances its stability and aqueous solubility, making it a more convenient and versatile reagent for a wide range of synthetic transformations.[2][3] This guide will explore the fundamental characteristics of this molecule, providing the technical understanding necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a strained four-membered ring composed of three carbon atoms and one nitrogen atom, with a cyano (-C≡N) group attached to the C3 position. The nitrogen atom is protonated by hydrochloric acid, forming a hydrochloride salt.[2]

The presence of the electron-withdrawing nitrile group influences the chemical reactivity of the azetidine ring, while the protonated nitrogen atom dictates its solubility and handling properties.

Diagram of the this compound Molecular Structure:

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 345954-83-8 | [2] |

| Molecular Formula | C₄H₇ClN₂ | [2] |

| Molecular Weight | 118.56 g/mol | [2] |

| IUPAC Name | azetidine-3-carbonitrile;hydrochloride | [2] |

| Appearance | Off-white to yellow solid | [4][5] |

| Solubility | Soluble in water and some polar solvents | [2][6] |

| Storage | Inert atmosphere, store in freezer under -20°C | [5] |

| Purity | Typically >95% | [7] |

Spectroscopic Characterization (Predicted)

Definitive, publicly available spectra for this compound are scarce. However, based on its structure, we can predict the key features that would be observed, which are essential for its identification and quality control.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - NH₂⁺ protons: A broad singlet, downfield shift due to protonation. - CH (C3): A multiplet, shifted downfield by the adjacent electron-withdrawing nitrile group. - CH₂ (C2, C4): Complex multiplets due to diastereotopicity and coupling with the C3 proton and NH₂⁺ protons. |

| ¹³C NMR | - C≡N: A characteristic quaternary carbon signal in the 115-125 ppm range. - CH (C3): A methine carbon signal. - CH₂ (C2, C4): Methylene carbon signals, potentially non-equivalent. |

| FT-IR | - N-H stretch: Broad absorption band around 2400-3200 cm⁻¹ for the ammonium salt. - C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹. - C-H stretch: Absorptions just below 3000 cm⁻¹. |

| Mass Spec. | - (M+H)⁺ of free base: The expected molecular ion for the free base (C₄H₆N₂) would be at m/z ≈ 83.06. |

Note: These are predicted values. Researchers must obtain and interpret spectra for their specific batch of material for definitive characterization.

Synthesis and Reactivity

The synthesis of substituted azetidines can be challenging due to the high ring strain. However, several synthetic routes have been developed. A common strategy for producing azetidine-3-carbonitriles involves the cyclization of appropriately functionalized acyclic precursors.

One notable method involves a one-pot protocol starting from Morita-Baylis-Hillman adducts, which are 1,3-aminoalcohols. This approach proceeds through an intramolecular cyclization, offering an efficient route to the azetidine core. While a specific, detailed protocol for the hydrochloride salt is often proprietary, the general workflow involves the synthesis of an N-protected azetidine-3-carbonitrile, followed by deprotection and salt formation.

Diagram of a General Synthetic Workflow:

Caption: Generalized workflow for the synthesis of Azetidine-3-carbonitrile HCl.

The reactivity of this compound is dominated by two key functional groups:

-

The Nitrile Group: This group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form various heterocyclic systems. This versatility allows for the introduction of a wide range of functional groups at the 3-position.

-

The Secondary Amine (as its salt): The azetidine nitrogen can be deprotonated to its free base form and subsequently functionalized via N-alkylation, N-acylation, or N-arylation. This allows for the attachment of various substituents that can modulate the molecule's physicochemical properties or interact with biological targets.

This dual functionality makes this compound a powerful intermediate for building diverse chemical libraries for high-throughput screening.

Applications in Drug Discovery and Development

The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity.[6] The rigid, three-dimensional nature of the ring allows for precise positioning of substituents, which is critical for optimizing interactions within a protein's binding pocket.

This compound is a precursor to a wide array of more complex molecules. For example, the nitrile can be reduced to an aminomethyl group, leading to 3-(aminomethyl)azetidine derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly for targets in the central nervous system.[8]

Diagram of the Role of Azetidine-3-carbonitrile HCl as a Synthetic Intermediate:

Caption: Synthetic pathways from Azetidine-3-carbonitrile HCl.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols. This compound is classified as toxic and an irritant.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects).[2]

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique combination of a conformationally constrained scaffold and versatile functional handles provides a robust platform for the synthesis of novel, three-dimensional molecules. A thorough understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the development of the next generation of therapeutics. While detailed experimental characterization data is not widely disseminated, the foundational chemical principles outlined in this guide provide researchers with the necessary framework to confidently incorporate this valuable building block into their synthetic programs.

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. CAS 345954-83-8: this compound [cymitquimica.com]

- 3. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 4. rvrlabs.com [rvrlabs.com]

- 5. 345954-83-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Azetidine-3-Carbonitrile HCl Supplier China | Properties, Uses & Safety | Buy High Quality API Intermediates [nj-finechem.com]

- 7. 345954-83-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C4H7ClN2 | CID 45072465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of Azetidine-3-carbonitrile hydrochloride

An In-Depth Technical Guide to the Physical Properties of Azetidine-3-carbonitrile Hydrochloride

Introduction: The Azetidine Scaffold in Modern Chemistry

This compound is a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] As a four-membered saturated ring containing a nitrogen atom, the azetidine core imparts unique conformational rigidity and metabolic stability to molecules. The presence of a carbonitrile group at the 3-position provides a versatile chemical handle for further synthetic elaboration, while the hydrochloride salt form enhances stability and aqueous solubility, making it highly amenable to various reaction conditions.[1] This guide offers an in-depth examination of its core physical properties, providing researchers with the foundational knowledge and practical methodologies required for its effective use.

Core Physical and Chemical Identifiers

A comprehensive understanding of a compound begins with its fundamental properties. This data, compiled from various chemical repositories and suppliers, serves as the primary reference for handling, characterization, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 345954-83-8 | [2][3][4] |

| Molecular Formula | C₄H₇ClN₂ | [1][2][3] |

| Molecular Weight | 118.56 g/mol | [2][5] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | Commercially available, typically ≥95% | [6] |

| Boiling Point | 227.7°C at 760 mmHg (Predicted) | [5] |

| Storage | Store in freezer (-20°C) under inert atmosphere | [4][5] |

A Note on Boiling Point: The listed boiling point is a predicted value, likely for the free base form. As a hydrochloride salt, the compound is expected to decompose at elevated temperatures rather than boil. Experimental determination via thermogravimetric analysis (TGA) would be required to identify the decomposition temperature.

Caption: Chemical structure of this compound.

Experimental Determination of Physical Properties

The following protocols outline the standard methodologies for characterizing a novel or newly synthesized batch of this compound, ensuring its identity, purity, and suitability for downstream applications.

Melting Point Determination

Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities, which depress and widen the melting range. For a hygroscopic salt, proper sample preparation is paramount to obtaining an accurate reading.

Protocol:

-

Sample Preparation: Dry the solid sample under high vacuum for at least 4 hours to remove any residual moisture or solvent.

-

Loading: Tightly pack the dried sample into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Recording: Record the temperature at which the first liquid phase appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Trustworthiness: The protocol's validity is ensured by using a calibrated instrument and performing a two-stage heating process. Repeating the measurement confirms the reproducibility of the result. While no definitive melting point is consistently published, this rigorous method provides a reliable, batch-specific value.[1][7]

Solubility Assessment

Expertise & Causality: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, methanol, and DMSO due to favorable ion-dipole interactions.[1] Assessing solubility in a range of solvents is crucial for selecting appropriate systems for reactions, purification, and biological assays.

Protocol:

-

Solvent Selection: Prepare vials containing 1.0 mL of various solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Ethyl Acetate).

-

Sample Addition: Add 1 mg of the compound to each vial. Stopper and vortex for 30 seconds. Visually inspect for dissolution.

-

Incremental Addition: If dissolved, continue adding the compound in known increments (e.g., 5 mg, 10 mg) until a saturated solution (visible solid remains) is achieved. Vortex for 30 seconds after each addition.

-

Quantification: Calculate the approximate solubility in mg/mL for each solvent. For poorly soluble systems, this provides an "insoluble" or "<1 mg/mL" result.

Trustworthiness: This method provides a systematic and semi-quantitative assessment of solubility. By testing a spectrum of solvents from polar to nonpolar, a reliable solubility profile is established, guiding future experimental design.

Spectroscopic Characterization

Expertise & Causality: NMR is the most powerful tool for elucidating the chemical structure of an organic molecule. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of the carbon atoms. For this compound, DMSO-d₆ is a suitable solvent due to its ability to dissolve the polar salt and the presence of an exchangeable proton (N-H) that can be observed.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ≈ 39.52 ppm).

Expected Results & Interpretation:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Azetidine Ring Protons (CH₂): Expect complex multiplets between δ 3.5-4.5 ppm. The non-equivalence of the protons adjacent to the nitrogen and the chiral center at C3 leads to complex splitting patterns.

-

Methine Proton (CH): A multiplet, likely a quintet or similar, is expected for the proton at the C3 position, coupled to the adjacent CH₂ groups. This peak would likely appear between δ 3.0-4.0 ppm.

-

Amine Proton (NH₂⁺): A broad singlet is expected at high chemical shift (δ > 9.0 ppm), characteristic of an ammonium proton. Its integration should correspond to two protons.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Nitrile Carbon (C≡N): A signal is expected in the characteristic nitrile region, δ ≈ 115-125 ppm.[8]

-

Azetidine Ring Carbons (CH₂): Signals for the two CH₂ carbons bonded to the nitrogen are expected in the range of δ ≈ 40-55 ppm.[9]

-

Methine Carbon (CH): The signal for the carbon at the C3 position is expected to be further downfield, likely in the δ 25-40 ppm range.

-

Expertise & Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorbances will confirm the presence of the nitrile group (C≡N) and the ammonium salt.

Protocol:

-

Sample Preparation: Use a solid-state sampling method, typically an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place a small amount of the solid on the ATR crystal, apply pressure to ensure good contact, and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Results & Interpretation:

-

N-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium hydrochloride salt.

-

C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹, which is definitive for the nitrile functional group.

Caption: Workflow for the physical characterization of the compound.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a freezer (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[4][5] This prevents degradation from moisture and atmospheric contaminants.

-

Handling: Due to its potential toxicity and irritant nature, handling should be performed in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. CAS 345954-83-8: this compound [cymitquimica.com]

- 2. This compound | C4H7ClN2 | CID 45072465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Azetidine-3-carbonitrile HCl | 345954-83-8 [sigmaaldrich.com]

- 5. rvrlabs.com [rvrlabs.com]

- 6. 345954-83-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Azetidine-3-Carbonitrile HCl Supplier China | Properties, Uses & Safety | Buy High Quality API Intermediates [nj-finechem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Solubility of Azetidine-3-carbonitrile Hydrochloride

This guide provides a comprehensive technical overview of the solubility of azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8), a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, the theoretical principles governing its solubility, and detailed, field-proven protocols for its empirical determination.

Compound Overview and Physicochemical Properties

This compound is a small, heterocyclic compound featuring a four-membered azetidine ring substituted with a nitrile group.[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 345954-83-8 | [3][4][5][6] |

| Molecular Formula | C₄H₇ClN₂ | [3][7] |

| Molecular Weight | 118.56 g/mol | [3][7] |

| Appearance | Off-white to yellow solid | [2] |

| Purity | Typically ≥95-97% | [4][5] |

| Storage Conditions | Store in a cool, dry place, under an inert atmosphere, and often in a freezer (-20°C) to prevent degradation.[4] |

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The principle of "like dissolves like" is a fundamental starting point for predicting solubility.[9]

-

Polarity and Hydrogen Bonding: The presence of the nitrogen atom in the azetidine ring and the nitrile group imparts polarity to the molecule. The hydrochloride salt form introduces ionic character, further increasing its affinity for polar solvents. In aqueous media, the protonated azetidine nitrogen can act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor.

-

pH-Dependent Solubility: As a hydrochloride salt of a secondary amine, the solubility of this compound is expected to be significantly influenced by pH. In acidic to neutral solutions, the azetidine ring will be protonated, existing as a cation which is readily solvated by water. As the pH increases into the basic range, the azetidine will be deprotonated to its free base form, which is likely to be less water-soluble.

-

pKa and logP Estimation: While experimental values for the pKa and logP of this compound are not available, we can make some estimations based on related structures. The pKa of the parent azetidine is approximately 11.3.[10][11] The electron-withdrawing nature of the nitrile group at the 3-position is expected to lower this pKa value. A lower pKa would mean that the compound remains protonated and more soluble at a lower pH. The logP (octanol-water partition coefficient) is a measure of lipophilicity. Given its polar nature and salt form, a low logP value is anticipated, indicating a preference for aqueous environments over lipid-like environments.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method .[12][13] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol Steps

-

Preparation of Slurries:

-

Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Add a precise volume of the desired solvent to the vial.

-

Prepare samples in triplicate for each solvent and temperature condition to be tested.

-

-

Equilibration:

-

Secure the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the slurries for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and the concentration measured. If the concentrations are consistent, equilibrium has been achieved.[12]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[9]

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.[9]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent for analysis.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

-

Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. HPLC-UV is a highly specific and sensitive method for this purpose.

HPLC-UV Method Development (A Representative Protocol)

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol. The nitrile group has a UV chromophore, making UV detection feasible.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution with a UV-Vis spectrophotometer.

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area versus concentration. The linearity of this curve should be established with a correlation coefficient (r²) > 0.999.

UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used.[14][15][16]

-

Determine the λmax of this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at the λmax.

-

Create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted, filtered sample and determine its concentration from the calibration curve.

Stability Considerations

The stability of this compound in solution is a critical factor, as degradation can lead to an underestimation of its true solubility.

-

Hydrolytic Degradation: The nitrile group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, to form a carboxylic acid or an amide intermediate.[17][18][19] The strained four-membered azetidine ring may also be prone to ring-opening reactions.[20][21][22]

-

Stability Assessment: It is recommended to assess the stability of the compound in the chosen solvents over the duration of the solubility experiment. This can be done by analyzing a solution of known concentration at the beginning and end of the experiment by HPLC and checking for the appearance of degradation peaks or a decrease in the parent compound's peak area.

The following diagram illustrates the potential hydrolytic degradation pathways.

Caption: Potential Hydrolytic Degradation Pathways.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides the necessary theoretical foundation and detailed experimental protocols for its determination. By following the principles of the shake-flask method coupled with a validated analytical technique like HPLC-UV, researchers can confidently and accurately measure this critical physicochemical parameter. Understanding the pH-dependence of its solubility and its potential for hydrolytic degradation are key considerations for its effective use in drug discovery and development.

References

- 1. CAS 345954-83-8: this compound [cymitquimica.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound | C4H7ClN2 | CID 45072465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azetidine-3-carbonitrile HCl | 345954-83-8 [sigmaaldrich.com]

- 5. 345954-83-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. scbt.com [scbt.com]

- 7. 345954-83-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Azetidine-3-Carbonitrile HCl Supplier China | Properties, Uses & Safety | Buy High Quality API Intermediates [nj-finechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Azetidine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. scirp.org [scirp.org]

- 15. chemmethod.com [chemmethod.com]

- 16. seer.ufrgs.br [seer.ufrgs.br]

- 17. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability of Azetidine-3-carbonitrile hydrochloride

Introduction: The Azetidine Moiety in Modern Drug Discovery

Azetidine-3-carbonitrile hydrochloride is a versatile building block in medicinal chemistry, valued for its strained four-membered ring and the reactive nitrile functional group.[1][2][3] The azetidine ring, a saturated heterocycle containing one nitrogen atom, imparts a unique three-dimensional conformation to molecules, which can be crucial for optimizing binding to biological targets.[2][3][4] Its hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.[1] However, the inherent ring strain and the presence of a hydrolyzable nitrile group make a thorough understanding of its stability profile under various conditions a prerequisite for its effective use in drug development and manufacturing.[5][6][7]

This guide provides a comprehensive technical overview of the stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for assessing its stability. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[8][9][10][11]

Predicted Degradation Pathways of this compound

The chemical structure of this compound suggests two primary loci for degradation: the nitrile group and the azetidine ring itself. Understanding these potential pathways is fundamental to designing robust stability studies.

Hydrolysis of the Nitrile Group

The carbonitrile (nitrile) group is susceptible to hydrolysis under both acidic and basic conditions.[7][12] This reaction typically proceeds in a stepwise manner:

-

Step 1: Conversion to an Amide: The nitrile is first hydrolyzed to an amide intermediate, azetidine-3-carboxamide. This initial step can sometimes be isolated under mild conditions.[7][12]

-

Step 2: Conversion to a Carboxylic Acid: With continued exposure to hydrolytic conditions (and often elevated temperatures), the amide intermediate is further hydrolyzed to the corresponding carboxylic acid, azetidine-3-carboxylic acid.[7][12]

The hydrochloride salt form of the parent compound implies an acidic nature in aqueous solution, which could potentially catalyze the hydrolysis of the nitrile group over time, especially in the presence of moisture.[13]

Azetidine Ring Opening

The reactivity of azetidines is largely influenced by their significant ring strain.[2][3] This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening. A plausible degradation mechanism involves the formation of an azetidinium ion, which is then attacked by a nucleophile (such as water or a hydroxide ion), resulting in ring cleavage.[5][6][14] This pathway would lead to the formation of various linear amine derivatives, fundamentally altering the core structure of the molecule.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[10][15] The following protocols are designed in accordance with ICH Q1A guidelines.[10]

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

1. Acidic Hydrolysis

-

Rationale: To assess susceptibility to degradation in an acidic environment, which could be encountered during formulation or in certain physiological conditions. This condition is highly likely to promote the hydrolysis of the nitrile group.[7][12]

-

Protocol:

-

Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 2, 6, 12, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis to prevent damage to the analytical column.

-

Analyze using a validated stability-indicating method.

-

2. Basic Hydrolysis

-

Rationale: To evaluate stability in alkaline conditions. Basic conditions are known to effectively hydrolyze nitriles and can also promote ring-opening of the azetidine moiety.[7]

-

Protocol:

-

Prepare a solution of the compound in 0.1 M sodium hydroxide at approximately 1 mg/mL.

-

Conduct the study at room temperature initially, and if no degradation is observed, increase the temperature to 60°C.

-

Withdraw aliquots at the designated time intervals.

-

Neutralize the samples with 0.1 M hydrochloric acid prior to analysis.

-

Analyze the samples.

-

3. Oxidative Degradation

-

Rationale: To test the compound's susceptibility to oxidation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at 1 mg/mL.

-

Add a solution of hydrogen peroxide to achieve a final concentration of approximately 3%.

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction at various time points.

-

Analyze the samples directly.

-

4. Thermal Degradation (Solid State)

-

Rationale: To assess the intrinsic thermal stability of the solid material, which is crucial for determining appropriate storage and handling conditions.[13][16][17]

-

Protocol:

-

Place a known quantity of solid this compound in a controlled temperature environment (e.g., an oven at 80°C).

-

To evaluate the effect of humidity, a parallel experiment should be conducted at a high relative humidity (e.g., 75% RH).[10]

-

Sample the solid at various time points, dissolve in a suitable solvent, and analyze.

-

5. Photostability

-

Rationale: To determine if the compound is sensitive to light, which is a requirement under ICH Q1B.[18][19]

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[18]

-

Simultaneously, store "dark" control samples (wrapped in aluminum foil) under the same temperature conditions to differentiate between thermal and photodegradation.[18]

-

Analyze both the exposed and dark control samples after the exposure period.

-

Analytical Methodology: Developing a Stability-Indicating Method

A crucial component of any stability study is the use of a validated stability-indicating analytical method. This method must be able to separate the parent compound from its degradation products and allow for their quantification.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase column (e.g., C18) is typically the starting point for a polar compound like this compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potentially more polar or non-polar degradants.

-

Detection:

-

UV Detection: A photodiode array (PDA) detector is invaluable as it can help in peak purity assessment and provide UV spectra of the degradants, offering clues to their structure.

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products.[5][6]

-

Method Validation Workflow

Caption: Workflow for Stability-Indicating Method Validation.

Data Summary and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate easy comparison and trend analysis.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration/Temp. | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Observations |

| 0.1 M HCl | 24h / 60°C | Major degradant at RRT X.X | |||

| 0.1 M NaOH | 24h / RT | Rapid degradation observed | |||

| 3% H₂O₂ | 24h / RT | Minor degradation | |||

| Thermal (Solid) | 7 days / 80°C | Stable | |||

| Photostability | ICH Q1B | No significant change | |||

| Dark Control | ICH Q1B | Stable |

Note: RRT = Relative Retention Time

Conclusions and Recommendations

Based on its chemical structure, this compound is most susceptible to degradation via hydrolysis of the nitrile group and potential ring-opening of the azetidine moiety, particularly under basic conditions. Thermal and oxidative stress are predicted to have a lesser impact, though this must be confirmed experimentally.

Storage and Handling Recommendations:

-

Store in tightly sealed containers to protect from moisture.[13][16][17]

-

Store in a cool, dry place, away from direct sunlight.[13]

-

Avoid contact with strong bases and oxidizing agents.[13]

This guide provides a robust framework for a comprehensive stability assessment. The execution of these studies will generate a detailed stability profile, enabling confident use of this compound in further research and development activities.

References

- 1. CAS 345954-83-8: this compound [cymitquimica.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. snscourseware.org [snscourseware.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. m.youtube.com [m.youtube.com]

- 13. Azetidine-3-Carbonitrile HCl Supplier China | Properties, Uses & Safety | Buy High Quality API Intermediates [nj-finechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. q1scientific.com [q1scientific.com]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Azetidine-3-carbonitrile hydrochloride material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of Azetidine-3-carbonitrile Hydrochloride

Foreword for the Modern Researcher

This compound is more than a catalog number; it is a compact, high-energy scaffold poised for chemical innovation. As a building block, its significance lies in the unique conformational rigidity imparted by the four-membered azetidine ring.[1][2] In an era of rational drug design, such strained-ring systems are invaluable for limiting the conformational flexibility of lead compounds, a strategy that can decrease the entropic penalty of binding to a biological target and potentially enhance affinity and selectivity.[1] This guide moves beyond a conventional Safety Data Sheet (SDS) to provide a deeper, application-focused understanding of this reagent. It is designed for the bench scientist who not only handles this chemical but also seeks to exploit its reactivity in the synthesis of novel molecular entities. We will dissect its hazard profile, contextualize its physicochemical properties for synthetic applications, and provide actionable protocols that integrate safety with scientific methodology.

Chemical Identity and Physicochemical Profile

This compound is a hydrochloride salt of a saturated, four-membered N-heterocycle bearing a nitrile functional group. The salt form enhances the compound's stability and typically improves its solubility in polar solvents compared to the free base, making it more amenable for use in various reaction media.

Caption: Fig. 1: Structure of this compound

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | azetidine-3-carbonitrile;hydrochloride | [3] |

| CAS Number | 345954-83-8 | [3] |

| EC Number | 674-595-6 | [3][4] |

| Molecular Formula | C₄H₇ClN₂ | [3][5][6] |

| Molecular Weight | 118.56 g/mol | [3][6] |

| Appearance | Off-white to yellow solid | [7][6] |

| Purity | Typically ≥95% | [7][8] |

| Storage | Inert atmosphere, store in freezer, under -20°C |[7][6] |

Comprehensive Hazard Profile and Toxicological Assessment

This compound presents a significant toxicological profile that demands rigorous adherence to safety protocols. Its hazards are multifaceted, stemming from its acute toxicity, irritant properties, and environmental impact.

Table 2: GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3][9][4] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [9][8] |

| Acute Toxicity, Inhalation | H331 / H332 | Toxic / Harmful if inhaled | |

| Skin Corrosion / Irritation | H315 | Causes skin irritation | [9][8] |

| Serious Eye Damage / Irritation | H319 | Causes serious eye irritation | [3][9][4][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8] |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects |[3][4] |

Expert Analysis of Hazards:

-

Serious Eye Irritation: The hydrochloride salt form can contribute to its acidic nature in solution, making it particularly damaging to the sensitive tissues of the eyes. Any contact can cause serious, potentially irreversible, damage.[9]

-

Environmental Hazard: The classification "Toxic to aquatic life with long lasting effects" is critical.[3][4] This dictates stringent disposal procedures. Contamination of waterways must be prevented, as the compound can persist and cause harm to aquatic ecosystems.

Risk Mitigation: A Multi-Layered Approach to Safe Handling

A self-validating safety protocol relies on a hierarchy of controls. The following workflow is designed to minimize exposure at every stage of handling.

1. Engineering Controls (Primary Barrier):

-

Certified Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a properly functioning chemical fume hood. This is non-negotiable due to its inhalation toxicity.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.

2. Administrative Controls (Procedural Safeguards):

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this chemical, including weighing, transfer, reaction setup, and cleanup.

-

Restricted Access: Designate specific areas within the lab for working with highly toxic compounds and restrict access to trained personnel only.

-

"Dry Run" Practice: For researchers unfamiliar with the protocol, performing a "dry run" with a benign substance can help identify potential breaches in handling technique before the active compound is used.

3. Personal Protective Equipment (PPE) (Final Barrier):

-

Hand Protection: Wear nitrile gloves (double-gloving is recommended). Check for perforations before use. Always wash hands thoroughly with soap and water after handling, even when gloves are worn.[9][10]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.[9]

-

Body Protection: A fully fastened lab coat is required. For larger quantities, a chemically resistant apron is advisable.[9]

Caption: Fig. 2: Safe Handling Workflow from Receipt to Disposal

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention without delay.[9] The duration of the flush is critical to ensure the chemical is completely removed.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[9]

-

Inhalation: Move the person to fresh air immediately. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Lay the patient down and keep them warm and rested. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] Never give anything by mouth to an unconscious person.

Application in Synthetic Chemistry: A Methodological Framework

The value of this compound lies in its dual reactivity: the strained azetidine ring and the versatile nitrile group. The ring can undergo nucleophilic opening under specific activating conditions, while the nitrile can be hydrolyzed, reduced, or treated with organometallic reagents.[2]

Below is a representative, step-by-step protocol for a hypothetical reaction—the reduction of the nitrile to a primary amine—integrating key safety considerations. This transformation is fundamental in medicinal chemistry for converting a nitrile, often used as a stable intermediate, into a basic amine for further functionalization or to act as a key pharmacophoric element.

Hypothetical Protocol: Reduction of Azetidine-3-carbonitrile to (Azetidin-3-yl)methanamine

Causality: This protocol uses Lithium Aluminum Hydride (LAH), a powerful and non-selective reducing agent. Its high reactivity necessitates an anhydrous, inert atmosphere and careful quenching. The choice of an ether solvent (like THF) is due to its compatibility with LAH and its ability to solvate the lithium ions.

-

Reactor Setup (Fume Hood):

-

Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum.

-

Allow the apparatus to cool to room temperature under a positive pressure of inert gas. Rationale: LAH reacts violently with water; all equipment and reagents must be scrupulously dry.

-

-

Reagent Preparation (Fume Hood):

-

Under the inert atmosphere, suspend Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF).

-

In a separate, dry flask, dissolve this compound in anhydrous THF. A mild, non-nucleophilic base (e.g., triethylamine, used in slight excess) may be needed to neutralize the HCl salt and liberate the free base for the reaction.

-

-

Reaction Execution (Fume Hood):

-

Cool the LAH suspension to 0°C using an ice-water bath. Rationale: The reaction is highly exothermic; initial cooling prevents an uncontrolled temperature spike.

-

Slowly add the solution of Azetidine-3-carbonitrile free base to the LAH suspension via a syringe or cannula. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

-

-

Work-up and Quenching (Fume Hood - CRITICAL SAFETY STEP):

-

Cool the reaction mixture back to 0°C.

-

Perform a Fieser workup by slowly and sequentially adding: (1) a calculated amount of water, (2) an equal amount of 15% aqueous NaOH, and (3) three times that amount of water. Rationale: This procedure carefully quenches the excess LAH and precipitates the aluminum salts as a granular solid that is easy to filter, minimizing the risk of fire from pyrophoric byproducts.

-

Stir the resulting mixture vigorously for 30 minutes.

-

-

Isolation and Purification:

-

Filter the granular solid through a pad of Celite, washing thoroughly with THF or another suitable solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the resulting amine product, for example, by column chromatography or distillation.

-

Caption: Fig. 3: Hypothetical Synthetic Pathway for Nitrile Reduction

Storage and Disposal

-

Storage: Store the compound in its original, tightly sealed container in a freezer (-20°C is common) under an inert atmosphere (e.g., argon or nitrogen).[7][6][11] This prevents degradation from moisture and air. Store away from incompatible materials, especially strong oxidizing agents.[11]

-

Disposal: Dispose of unused material and contaminated waste in a designated, labeled, and sealed container for hazardous chemical waste.[9] All disposal must be carried out in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways due to its aquatic toxicity.[9]

References

- 1. Azetidines - Enamine [enamine.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound | C4H7ClN2 | CID 45072465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. 345954-83-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rvrlabs.com [rvrlabs.com]

- 7. Azetidine-3-carbonitrile HCl | 345954-83-8 [sigmaaldrich.com]

- 8. 345954-83-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Azetidine-3-Carbonitrile HCl Supplier China | Properties, Uses & Safety | Buy High Quality API Intermediates [nj-finechem.com]

Spectroscopic Characterization of Azetidine-3-carbonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-carbonitrile hydrochloride is a versatile building block in medicinal chemistry, valued for its strained four-membered ring and the synthetic utility of the nitrile functional group.[1] As with any novel or specialized chemical entity, a comprehensive understanding of its structural features is paramount for its effective application in drug design and development. Spectroscopic analysis provides the foundational data for such characterization. This technical guide presents a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data herein is based on predictive modeling and analysis of structurally related compounds, offering a robust framework for researchers engaged in the synthesis and application of this compound.

Introduction to this compound

The azetidine moiety is a key structural motif in a number of biologically active compounds, prized for its ability to impart unique conformational constraints and serve as a versatile scaffold in organic synthesis. The incorporation of a nitrile group at the 3-position further enhances the synthetic potential of the azetidine ring, allowing for its conversion into a variety of other functional groups such as amines, carboxylic acids, and tetrazoles. The hydrochloride salt form of Azetidine-3-carbonitrile enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

A thorough spectroscopic characterization is essential for confirming the identity and purity of this compound. This guide provides an in-depth analysis of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The protonation of the azetidine nitrogen will lead to a downfield shift of the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 3.5 - 3.8 | Quintet | 8.0 |

| H2, H4 (axial & equatorial) | 3.9 - 4.2 | Multiplet | - |

| NH₂⁺ | 9.0 - 10.0 | Broad Singlet | - |

Causality Behind Experimental Choices and Interpretation:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this polar hydrochloride salt. The residual solvent peak can be used as an internal reference.

-

Chemical Shifts: The protons on the carbons adjacent to the positively charged nitrogen (C2 and C4) are expected to be the most deshielded and therefore appear at the lowest field. The methine proton at C3, being adjacent to the electron-withdrawing nitrile group, will also be shifted downfield. The broad singlet for the NH₂⁺ protons is characteristic of an exchangeable proton on a heteroatom.

-

Coupling: The methine proton (H3) is expected to couple with the four neighboring methylene protons (H2 and H4), resulting in a quintet. The methylene protons at C2 and C4 will likely appear as a more complex multiplet due to coupling with each other and with the H3 proton.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

-

Processing: Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 25 - 30 |

| C2, C4 | 45 - 50 |

| CN | 118 - 122 |

Causality Behind Experimental Choices and Interpretation:

-

Chemical Shifts: The carbons of the azetidine ring (C2 and C4) attached to the nitrogen will be shifted downfield. The C3 carbon, bearing the nitrile group, will appear at a higher field. The nitrile carbon itself has a characteristic chemical shift in the 118-122 ppm range.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary nitrile carbon.

-

Processing: Process the FID with an exponential window function. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Visualization of NMR Assignments:

Caption: Predicted NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the nitrile and amine hydrochloride moieties.

Predicted IR Spectral Data